N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
Description
N-(4-Methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a heterocyclic compound featuring a fused triazoloquinazoline core. This structure integrates a 1,2,4-triazole ring fused with a quinazolinone scaffold, substituted at the 4-position with a phenethyl group and at the 1-position with a thioacetamide moiety linked to a 4-methoxybenzyl group. The compound’s synthesis likely involves cyclocondensation of thiosemicarbazide intermediates with sodium ethoxide, as described for analogous triazoloquinazoline derivatives . Key characterization techniques include IR spectroscopy (confirming C=O, C=S, and NH stretches), ¹H/¹³C NMR (resolving methoxybenzyl and phenethyl substituents), and mass spectrometry for molecular weight validation .
Properties
Molecular Formula |
C27H25N5O3S |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H25N5O3S/c1-35-21-13-11-20(12-14-21)17-28-24(33)18-36-27-30-29-26-31(16-15-19-7-3-2-4-8-19)25(34)22-9-5-6-10-23(22)32(26)27/h2-14H,15-18H2,1H3,(H,28,33) |
InChI Key |
KCFSZNMWGCCGKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-2-{[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinazoline core, followed by the introduction of the sulfanyl group and the acetamide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental sustainability. Key considerations would include the selection of raw materials, reaction efficiency, and waste management.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-2-{[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
In chemistry, N-[(4-methoxyphenyl)methyl]-2-{[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazoloquinazoline derivatives.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry
In industrial applications, the compound could be used in the development of new materials or as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-{[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide are compared below with related triazoloquinazoline derivatives and other heterocyclic analogs.
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Structural Variations: The target compound distinguishes itself with a phenethyl group at the 4-position and a thioacetamide-linked 4-methoxybenzyl substituent. Alprazolam, though structurally distinct (benzodiazepine core), shares the [1,2,4]triazolo[4,3-a] motif, highlighting the pharmacological significance of fused triazole systems in CNS targeting .
Synthetic Pathways :
- The target compound’s synthesis likely parallels methods for triazoloquinazoline derivatives, where cyclization of thiosemicarbazides with sodium ethoxide generates the fused triazole ring . In contrast, alprazolam requires benzodiazepine ring formation followed by triazole annulation .
This contrasts with Compound 8h, where an ethyl ester increases polarity and reduces logP . Melting points for analogs (94–99°C) suggest moderate crystallinity, whereas the target compound’s properties remain uncharacterized.
Biological Activity: While direct data for the target compound are absent, triazoloquinazoline derivatives are often screened for antimicrobial or CNS activity due to structural similarities to alprazolam .
Biological Activity
N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a complex compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, particularly focusing on its anticonvulsant and anticancer activities as revealed in recent studies.
Chemical Structure
The compound features a triazole and quinazoline moiety, which are known for their diverse biological activities. The presence of a methoxybenzyl group and a thioacetamide linkage contributes to its unique pharmacological profile.
Anticonvulsant Activity
Recent studies have explored the anticonvulsant properties of compounds related to the triazole and quinazoline frameworks. For instance, derivatives containing the triazole nucleus have shown significant anticonvulsant effects in various animal models:
- Mechanism : Compounds with similar structures have been found to interact with voltage-gated sodium channels (VGSCs) and GABA_A receptors, suggesting that they may modulate neurotransmission involved in seizure activity .
- Efficacy : In a study evaluating compounds with similar scaffolds, some exhibited effective anticonvulsant activity at doses as low as 30 mg/kg in maximal electroshock (MES) tests . The protective index (PI) values indicated a favorable therapeutic window.
Anticancer Activity
The quinazoline derivatives have also been investigated for their anticancer properties:
- Targeting Mechanisms : The compound's structure suggests potential inhibition of key kinases involved in cancer progression. Specifically, polo-like kinase 1 (Plk1), a target for various anticancer therapies, has been associated with similar compounds .
- In Vitro Studies : In vitro tests demonstrated that certain derivatives displayed moderate inhibitory effects on cell proliferation across various cancer cell lines. For example, phenyl-substituted quinazolines showed low micromolar potency in growth inhibition assays .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds:
| Compound Structure | Biological Activity | Observations |
|---|---|---|
| Triazole derivatives | Anticonvulsant | Effective in MES and PTZ models at 30 mg/kg |
| Quinazoline derivatives | Anticancer | Moderate growth inhibition in cell lines |
The modifications on the substituents significantly influence the potency and selectivity of these compounds towards their biological targets.
Case Studies
Several case studies highlight the efficacy of related compounds:
- Triazole Derivatives : A study reported that specific triazole-containing compounds showed comparable efficacy to established anticonvulsants like phenytoin and carbamazepine .
- Quinazoline-Based Compounds : Another investigation revealed that certain quinazoline derivatives inhibited cancer cell growth significantly more than their non-substituted counterparts, emphasizing the role of substituents in enhancing activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
